molecular formula C24H25FN8O2 B2915419 2-(5-amino-3-(methylamino)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone CAS No. 1172061-45-8

2-(5-amino-3-(methylamino)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone

Cat. No. B2915419
CAS RN: 1172061-45-8
M. Wt: 476.516
InChI Key: ZIAHFZMMZLEVGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-amino-3-(methylamino)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C24H25FN8O2 and its molecular weight is 476.516. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Properties

  • This compound is part of a class of chemicals utilized in the synthesis of various heterocyclic compounds, which are known for their biological activities. For instance, Attaby et al. (2006) discuss the synthesis of heterocyclic compounds with potential antiviral activities, such as against HSV1 and HAV-MBB (Attaby et al., 2006). Similarly, Kayukova et al. (2021) mention the synthesis of spiropyrazolinium compounds through reactions involving 1,2,4-oxadiazoles (Kayukova et al., 2021).

Antimicrobial and Antifungal Effects

  • Some derivatives of this compound exhibit moderate effects against bacterial and fungal species, as described by Abdel‐Aziz et al. (2008) (Abdel‐Aziz et al., 2008).

Anticancer and Anti-HIV Activities

  • In the research by Al-Masoudi et al. (2007), derivatives of this compound were synthesized for potential use as non-nucleoside reverse transcriptase inhibitors in anti-HIV therapies (Al-Masoudi et al., 2007).

properties

IUPAC Name

2-[5-amino-3-(methylamino)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrazol-1-yl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN8O2/c1-27-23-20(24-28-22(30-35-24)16-5-3-2-4-6-16)21(26)33(29-23)15-19(34)32-13-11-31(12-14-32)18-9-7-17(25)8-10-18/h2-10H,11-15,26H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIAHFZMMZLEVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NN(C(=C1C2=NC(=NO2)C3=CC=CC=C3)N)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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